Home > Products > Screening Compounds P53370 > N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine
N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine - 573678-04-3

N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine

Catalog Number: EVT-276895
CAS Number: 573678-04-3
Molecular Formula: C21H12F6N4
Molecular Weight: 434.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NGD-8243 is a TRPV1 antagonist.

Gefitinib

Compound Description: Gefitinib (N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine) is a tyrosine kinase inhibitor used as a targeted therapy for non-small cell lung cancer (NSCLC) that harbors specific mutations in the epidermal growth factor receptor (EGFR) gene, such as the L858R mutation. It works by binding to the ATP-binding site of the EGFR tyrosine kinase, inhibiting its activity and blocking downstream signaling pathways involved in tumor cell growth and proliferation [].

Relevance: Gefitinib and the target compound, N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine, share a core quinazoline scaffold. This structural similarity suggests potential similarities in their binding affinities and inhibitory activities against tyrosine kinases, although their specific targets and potency may differ due to variations in their substituents [].

Erlotinib

Compound Description: Erlotinib (N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine) is another tyrosine kinase inhibitor prescribed for patients with advanced NSCLC whose tumors express EGFR mutations. Like Gefitinib, Erlotinib competitively binds to the ATP-binding site of EGFR tyrosine kinase, preventing receptor activation and tumor cell proliferation [].

Relevance: Similar to Gefitinib, Erlotinib shares the foundational quinazoline ring system with N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine. This common structural feature points towards potential overlap in their mechanisms of action and interactions with tyrosine kinases, although their specificities and potencies may vary based on their distinct chemical modifications [].

V1801

Compound Description: V1801 (N-(2-bromo-5-(trifluoromethyl) phenyl)-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-amine), a novel gefitinib analog, demonstrates promising activity against NSCLC cells harboring the T790M EGFR mutation, which commonly confers resistance to first-generation EGFR inhibitors. V1801 exhibits moderate EGFR kinase inhibitory activity but induces apoptosis in resistant cells primarily by upregulating the pro-apoptotic protein Noxa [].

Relevance: V1801's design is based on the structure of Gefitinib, sharing the key quinazoline core, which is also present in N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine. This structural similarity indicates a potential common binding site on EGFR and related kinases, although variations in their substituents contribute to differences in their overall binding affinities, selectivities, and downstream biological effects. While V1801 and N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine might not share the same primary mechanism of action against cancer cells, their structural resemblance suggests potential overlapping effects on EGFR signaling pathways [].

Source and Classification

The compound can be found in various chemical databases such as PubChem, where it is listed under the identifier CID 11247522. It falls under the category of quinazoline derivatives, which are known for their diverse biological activities, including antitumor and antimicrobial properties. The molecular formula for this compound is C21H12F6N4C_{21}H_{12}F_6N_4, indicating a complex structure with multiple functional groups that contribute to its reactivity and interaction with biological targets .

Synthesis Analysis

The synthesis of N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine typically involves multi-step organic reactions. The general method includes:

  1. Formation of the Quinazoline Core:
    • The initial step usually involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones to form the quinazoline skeleton.
    • A common approach is to use a cyclization reaction facilitated by heating in the presence of acid catalysts.
  2. Introduction of Trifluoromethyl Groups:
    • The trifluoromethyl groups can be introduced using electrophilic fluorination techniques, such as the use of trifluoromethylating agents like trifluoromethyl sulfonium salts or via nucleophilic substitution reactions.
  3. Final Coupling Reaction:
    • The final step involves coupling the prepared quinazoline derivative with the pyridine moiety, often performed under conditions that promote nucleophilic attack at the appropriate position on the quinazoline ring.

These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.

Molecular Structure Analysis

The molecular structure of N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine can be described as follows:

  • Core Structure: The compound features a quinazoline ring system which consists of two fused aromatic rings containing nitrogen atoms.
  • Substituents: It has two trifluoromethyl groups attached at different positions on the phenyl and pyridine rings, which significantly influence its electronic properties and lipophilicity.
  • Geometric Configuration: The spatial arrangement of atoms in this molecule can affect its interaction with biological targets, influencing both efficacy and selectivity.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography are often employed to confirm the structure and purity of synthesized compounds.

Chemical Reactions Analysis

N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine can undergo various chemical reactions typical for quinazoline derivatives:

  1. Nucleophilic Substitution Reactions: The presence of electron-withdrawing trifluoromethyl groups makes certain positions on the ring more electrophilic, allowing for nucleophilic attacks by amines or other nucleophiles.
  2. Hydrolysis: Under acidic or basic conditions, the amine group may undergo hydrolysis, affecting its biological activity.
  3. Oxidation/Reduction: Depending on reaction conditions, certain functional groups may be oxidized or reduced, potentially altering the compound's pharmacological profile.

These reactions are crucial for modifying the compound to enhance its therapeutic properties or to investigate its mechanism of action in biological systems.

Mechanism of Action

The mechanism of action for N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine primarily involves inhibition of specific kinases implicated in cancer cell signaling pathways.

  1. Kinase Inhibition: The compound binds to the ATP-binding site of target kinases, preventing phosphorylation processes that are essential for cell cycle progression and survival.
  2. Impact on Signal Transduction: By inhibiting these kinases, N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine disrupts downstream signaling pathways that lead to tumor growth and metastasis.

This mechanism has been validated through various in vitro assays demonstrating reduced cell viability in cancer cell lines treated with this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine include:

  • Molecular Weight: Approximately 426.34 g/mol.
  • Solubility: Generally low solubility in water but higher solubility in organic solvents like dimethyl sulfoxide (DMSO).
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range indicative of stable solid compounds.

These properties are critical for determining formulation strategies for pharmaceutical applications.

Applications

N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine has several scientific applications:

  1. Cancer Therapy: Due to its kinase inhibitory activity, it is being investigated as a potential therapeutic agent for various cancers.
  2. Research Tool: It serves as a valuable tool in biochemical research to study kinase signaling pathways and their roles in cellular processes.
  3. Drug Development: The compound's unique structure makes it a candidate for further development into more potent derivatives with improved pharmacokinetic profiles.

Properties

CAS Number

573678-04-3

Product Name

N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine

IUPAC Name

N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)pyridin-2-yl]quinazolin-4-amine

Molecular Formula

C21H12F6N4

Molecular Weight

434.3 g/mol

InChI

InChI=1S/C21H12F6N4/c22-20(23,24)13-4-6-14(7-5-13)31-19-15-8-3-12(10-17(15)29-11-30-19)18-16(21(25,26)27)2-1-9-28-18/h1-11H,(H,29,30,31)

InChI Key

VTANGSDRFFLTSQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)C2=CC3=C(C=C2)C(=NC=N3)NC4=CC=C(C=C4)C(F)(F)F)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

NGD8243; NGD 8243; NGD-8243

Canonical SMILES

C1=CC(=C(N=C1)C2=CC3=C(C=C2)C(=NC=N3)NC4=CC=C(C=C4)C(F)(F)F)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.